N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative featuring a benzofuran moiety and a 4-fluorophenyl substituent. The compound’s structure combines a rigid cyclopropane ring with aromatic systems, which may confer unique physicochemical and pharmacological properties. Cyclopropane derivatives are often explored for their metabolic stability and conformational constraints, making them valuable in drug discovery . The 4-fluorophenyl group is a common pharmacophore in pharmaceuticals due to its ability to modulate lipophilicity and binding interactions.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-14(12-18-13-15-4-2-3-5-19(15)25-18)23-20(24)21(10-11-21)16-6-8-17(22)9-7-16/h2-9,13-14H,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCWPKUBNBVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Formation of the Cyclopropane Carboxamide: The cyclopropane ring can be formed through a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Cyclopropane Ring Formation
Cyclopropane rings in similar compounds (e.g., phenylcyclopropane carboxamides) are typically synthesized via α-alkylation of acetonitrile derivatives followed by acidic hydrolysis to form carboxylic acids . For example:
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Starting Material : Substituted 2-phenyl acetonitrile derivatives (e.g., 2-phenyl acetonitrile )
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Reagents : 1,2-dibromoethane, NaOH/KOH base
Amide Coupling
The carboxylic acid derivative undergoes amide coupling with amines (e.g., methyl 2-(aminophenoxy)acetate) using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF solvent . This step is critical for forming the carboxamide linkage.
Benzofuran Substitution
Benzofuran moieties (e.g., in benzofuran-2-carboxamide ) are often introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Sonogashira coupling for alkyne appendages) . For the target compound, the benzofuran group may originate from a pre-synthesized benzofuran-2-carboxamide fragment .
Cyclopropanation
The α-alkylation mechanism involves:
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Deprotonation of the acetonitrile derivative by a base (e.g., NaOH).
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Nucleophilic attack on 1,2-dibromoethane, forming a cyclopropane ring via a [2+2] cycloaddition .
Amide Bond Formation
The coupling reaction proceeds through:
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Activation of the carboxylic acid by HATU to form an activated intermediate.
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Attack by the amine nucleophile (e.g., methyl 2-(aminophenoxy)acetate) to form the
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Research has shown that derivatives containing benzofuran structures can effectively target specific signaling pathways involved in tumor growth .
- Case Study : In a study published by Matiichuk et al. (2020), several benzofurancarboxamides were synthesized and evaluated for their anticancer activity. The compounds were screened by the National Cancer Institute and showed promising results against various cancer cell lines, suggesting a potential for further optimization and development as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Inhibition Studies : Similar compounds have demonstrated significant inhibition against a range of bacterial strains, indicating that this compound may possess comparable antimicrobial effects due to its structural characteristics.
Pharmacological Insights
The pharmacological potential of this compound extends beyond anticancer and antimicrobial applications:
- Enzyme Inhibition : The compound's ability to modulate enzyme activity suggests it may serve as an inhibitor or modulator for various biological targets. This characteristic is crucial for developing drugs that can interact with specific enzymes involved in disease processes.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in the body:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Benzofuran vs. Imidazole : The target compound’s benzofuran group (vs. imidazole in ) may alter electronic properties and metabolic stability. Imidazole-containing analogs are often prioritized for hydrogen-bonding interactions in drug design .
- Cyclopropane Modifications : 2,2-Dimethyl substitution in increases steric hindrance, possibly enhancing stability but reducing reactivity .
Key Findings :
- Diastereoselectivity: Higher dr (23:1) in compared to 17:1 in suggests that electron-donating groups (e.g., 4-methoxyphenoxy) may improve stereochemical outcomes in cyclopropanation reactions .
- Yield Variability: The lower yield (52%) for could reflect challenges in isolating polar intermediates or competing side reactions with phenol derivatives .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Relevance of Analogues
Key Insights :
- Fluorophenyl Scaffold: The 4-fluorophenyl group is recurrent in bioactive compounds, such as synthetic cannabinoids () and antimicrobial agents (), highlighting its versatility .
- Benzofuran Implications : Benzofuran derivatives are associated with central nervous system (CNS) activity, suggesting the target compound may share similar pharmacokinetic profiles .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound characterized by its unique structural features, including a benzofuran moiety and a cyclopropane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure:
- Chemical Formula : C16H18FN
- Molecular Weight : 255.32 g/mol
The presence of the benzofuran and cyclopropane structures suggests potential interactions with various biological targets, making it a candidate for further investigation into its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzofuran moiety have shown cytotoxic effects against various cancer cell lines, including those derived from hypopharyngeal tumors. The mechanism of action is believed to involve apoptosis induction, which enhances their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For example, related benzofuran derivatives have demonstrated inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism. This inhibition can influence cellular processes such as differentiation and proliferation, which are critical in cancer biology .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence supporting the antimicrobial properties of benzofuran derivatives. Studies suggest that these compounds can inhibit bacterial growth by interfering with capsule biogenesis in pathogens, potentially offering new avenues for treating bacterial infections .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Enzyme Inhibition | Inhibits CYP26A1 | |
| Antimicrobial | Inhibits bacterial growth |
Case Study: Anticancer Activity
A specific study investigated a series of benzofuran derivatives, including this compound, assessing their cytotoxicity against FaDu hypopharyngeal tumor cells. The results showed that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
The proposed mechanism by which this compound exerts its biological activity involves:
- Interaction with DNA : The structural features may allow the compound to intercalate into DNA strands, disrupting replication.
- Enzyme Modulation : The benzofuran ring may interact with various enzymes and receptors, inhibiting their activity and altering cellular signaling pathways.
Q & A
Q. What synthetic methodologies are effective for preparing N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide?
Methodological Answer: The compound can be synthesized via cyclopropanation reactions using transition metal catalysts or photochemical methods. A typical procedure involves:
- Step 1: Preparation of the cyclopropane precursor (e.g., cycloprop-2-ene carboxamide derivatives) via [2+1] cycloaddition or ring-closing metathesis.
- Step 2: Functionalization of the cyclopropane ring with benzofuran and 4-fluorophenyl groups using coupling reagents like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Step 3: Purification via silica gel column chromatography (hexanes/EtOAc gradient), yielding ~52–78% with diastereomeric ratios (dr) up to 23:1 depending on substituent effects .
Key Data:
| Parameter | Value/Technique | Source |
|---|---|---|
| Yield | 52–78% | |
| Diastereomeric Ratio | dr 17:1 to 23:1 (silica gel chromatography) |
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve cyclopropane ring protons (δ ~1.5–2.5 ppm) and benzofuran/fluorophenyl aromatic signals (δ ~6.5–7.5 ppm). For example, δ 7.35–6.96 ppm corresponds to fluorophenyl and benzofuran protons in similar analogs .
- High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase HPLC (C18 column, MeOH/H2O mobile phase).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₇FNO₃: 338.12 g/mol).
Key Data:
| Technique | Critical Observations | Source |
|---|---|---|
| ¹H NMR | δ 7.35–6.96 (fluorophenyl protons) | |
| HPLC Purity | ≥95% |
Advanced Research Questions
Q. How can diastereomeric mixtures arising during synthesis be resolved and analyzed?
Methodological Answer:
- Chromatographic Separation: Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC to resolve enantiomers. Preparative columns with hexanes/EtOAc (5:1) achieve dr >20:1 .
- Crystallography: Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) confirms absolute configuration and diastereomer orientation .
- Dynamic NMR: Monitor ring-flipping dynamics in cyclopropane derivatives to assess steric effects on diastereomer stability.
Key Data:
| Method | Outcome | Source |
|---|---|---|
| X-ray Diffraction | Bond lengths: C–C = 1.51–1.54 Å | |
| Chiral HPLC | dr 23:1 achieved |
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
Methodological Answer:
- Cell Viability Assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
- Mechanistic Studies:
- Apoptosis: Caspase-3/7 activation assays.
- Cell Cycle: Flow cytometry with propidium iodide staining.
- Comparative Analysis: Benchmark against analogs (e.g., N-phenylcyclopropane carboxamides) to establish structure-activity relationships (SAR) .
Key Data from Analog Studies:
| Compound | EC₅₀ (μM) in MCF-7 Cells | Source |
|---|---|---|
| N-Phenylcyclopropane | 12.3 ± 1.2 |
Q. How do electronic and steric effects of the 4-fluorophenyl group influence biological activity?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) calculates electrostatic potential maps to assess fluorine’s electron-withdrawing effects.
- SAR Studies: Synthesize analogs with substituents (e.g., -Cl, -OCH₃) and compare bioactivity.
- Crystallographic Data: Hydrogen bonding and π-stacking interactions observed in X-ray structures (e.g., fluorophenyl moiety’s role in target binding) .
Key Insight:
Fluorine enhances metabolic stability and membrane permeability, critical for in vivo efficacy .
Q. What strategies mitigate cyclopropane ring strain during synthetic scale-up?
Methodological Answer:
- Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C for most cyclopropanes).
- Protecting Groups: Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates.
- Reaction Solvents: Polar aprotic solvents (e.g., DMF, THF) reduce ring-opening side reactions.
Key Data:
| Parameter | Observation | Source |
|---|---|---|
| Decomposition Temp | 150–160°C (DSC) |
Q. How can contradictory data on reaction yields and diastereoselectivity be resolved?
Methodological Answer:
- Systematic Screening: Vary catalysts (e.g., Rh(II) vs. Cu(I)), temperatures, and solvents to identify optimal conditions.
- Kinetic vs. Thermodynamic Control: Monitor reaction progress via TLC to determine if diastereomer ratios reflect kinetic (early timepoints) or thermodynamic (equilibrium) outcomes.
- Meta-Analysis: Compare published protocols (e.g., 52% yield in Procedure B vs. 78% in modified conditions ) to identify critical variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
